molecular formula C22H21ClN2O7 B1660657 4-Epianhydrochlortetracycline CAS No. 81163-11-3

4-Epianhydrochlortetracycline

Cat. No. B1660657
CAS RN: 81163-11-3
M. Wt: 460.9
InChI Key: WLYIHXRYRNHXOE-VIBFLENHSA-N
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Description

4-Epianhydrochlortetracycline is a secondary degradation product formed by dehydration of epichlortetracycline at the C6 position to aromatise the B ring . It is an important standard for monitoring tetracycline stability . It is soluble in ethanol, methanol, DMF, or DMSO and has good water solubility .


Synthesis Analysis

This compound is a major intermediate product of Tetracycline . It shows lethal effects and induces cell apoptosis of zebrafish embryos . It inhibits Shewanella, E. coli, and P. aeruginosa with MIC values of 2, 1, and 64 mg/L, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C22H22N2O7 · HCl . Its molecular weight is 462.88 . The InChI code is InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12 (25)13 (9)17 (26)14-10 (8)7-11-16 (24 (2)3)18 (27)15 (21 (23)30)20 (29)22 (11,31)19 (14)28;/h4-6,11,16,25-27,31H,7H2,1-3H3, (H2,23,30);1H/t11-,16+,22-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is an orange solid . It is soluble in ethanol, methanol, DMF, or DMSO and has good water solubility .

Mechanism of Action

Target of Action

The primary target of 4-Epianhydrochlortetracycline is matrix metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for various physiological and pathological processes .

Mode of Action

This compound interacts with its target, MMP-9, by inhibiting its activity in a dose-dependent manner . This interaction prevents MMP-9 from degrading collagen, a major component of the extracellular matrix .

Biochemical Pathways

By inhibiting MMP-9, this compound affects the collagen degradation pathway . This can have downstream effects on various physiological processes that rely on extracellular matrix remodeling, such as tissue repair, inflammation, and cancer metastasis .

Pharmacokinetics

It is known that tetracyclines, the class of antibiotics to which this compound belongs, are generally well-absorbed and widely distributed in the body .

Result of Action

The molecular effect of this compound’s action is the inhibition of MMP-9 activity, which results in reduced collagen degradation . On a cellular level, this can affect the behavior of cells that interact with the extracellular matrix, potentially influencing processes such as cell migration and tissue remodeling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of tetracyclines . Additionally, the presence of certain metal ions can influence the binding of tetracyclines to their targets . .

Advantages and Limitations for Lab Experiments

The advantages of using 4-Epianhydrochlortetracycline in lab experiments include its broad spectrum of activity against bacteria and its antitumor properties. However, there are also some limitations to its use. For example, it can be toxic to certain cell types, and its synthesis is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 4-Epianhydrochlortetracycline. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its antitumor properties and its potential use in cancer treatment. Additionally, there is a need for further studies on its toxicity and its effects on different cell types.

Scientific Research Applications

4-Epianhydrochlortetracycline has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition to its antibacterial activity, this compound has also been found to exhibit antitumor activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Safety and Hazards

4-Epianhydrochlortetracycline is harmful if swallowed and causes serious eye irritation . It is suspected of damaging the unborn child . It should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)/t9-,16+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIHXRYRNHXOE-VIBFLENHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016172
Record name 4-Epianhydrochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81163-11-3
Record name 4-Epianhydrochlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081163113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epianhydrochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIANHYDROCHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ALT456Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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